molecular formula C19H9F7 B12627140 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene CAS No. 920264-43-3

1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene

Cat. No.: B12627140
CAS No.: 920264-43-3
M. Wt: 370.3 g/mol
InChI Key: XBXCPVQKUJSVJC-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene (C₁₉H₁₀F₇) is a fluorinated aromatic compound featuring a tetrafluorobenzene core substituted at the 3-position with a 4-phenylphenyl group (–C₆H₄C₆H₅) and at the 6-position with a trifluoromethyl (–CF₃) group. This structure combines electron-withdrawing fluorine and trifluoromethyl groups with the extended π-conjugation of the biphenyl moiety. Such a configuration imparts unique electronic, thermal, and solubility properties, making it relevant in materials science (e.g., liquid crystals, OLEDs) and pharmaceutical intermediates .

Properties

CAS No.

920264-43-3

Molecular Formula

C19H9F7

Molecular Weight

370.3 g/mol

IUPAC Name

1,2,4,5-tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene

InChI

InChI=1S/C19H9F7/c20-15-13(16(21)18(23)14(17(15)22)19(24,25)26)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H

InChI Key

XBXCPVQKUJSVJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene typically involves multi-step organic reactions. Common synthetic routes may include:

    Halogenation: Introduction of fluorine atoms into the aromatic ring using reagents such as elemental fluorine or fluorinating agents like Selectfluor.

    Cross-Coupling Reactions: Formation of the biphenyl structure through reactions such as Suzuki or Stille coupling, using palladium catalysts.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or Ruppert-Prakash reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. These methods may utilize continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: Electrophilic or nucleophilic substitution reactions, where fluorine atoms or other substituents are replaced.

    Oxidation and Reduction: Reactions involving the gain or loss of electrons, often using reagents like potassium permanganate or hydrogen gas.

    Coupling Reactions: Formation of new carbon-carbon bonds through reactions like Heck or Sonogashira coupling.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions may produce extended aromatic systems.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In industrial applications, its unique electronic properties may contribute to its effectiveness in materials science.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with structurally analogous fluorinated aromatics, focusing on substituent effects:

Compound Name Substituents Key Properties Applications References
1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene –CF₃ (position 6), –C₆H₄C₆H₅ (position 3) High thermal stability (due to CF₃ and biphenyl), moderate solubility in polar solvents Materials science, medicinal chemistry
1,2,4,5-Tetrafluoro-3,6-bis(trifluoromethyl)benzene (CAS 651-89-8) –CF₃ (positions 3 and 6) Higher electronegativity, lower π-conjugation, excellent chemical inertness Fluoropolymer precursors, dielectric materials
1,2,4,5-Tetrafluoro-3-(methylthio)-6-(trifluoromethyl)benzene (CAS 63113-90-6) –CF₃ (position 6), –SCH₃ (position 3) Enhanced nucleophilicity at sulfur, reduced thermal stability compared to biphenyl Agrochemical intermediates
1,2,4,5-Tetrafluoro-3-phenoxy-6-(trifluoromethyl)benzene (from ) –CF₃ (position 6), –O–C₆H₅ (position 3) Lower melting point (~126–144°C), increased oxidative stability Anticancer agent intermediates
1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene –CH₂NO₂ (positions 3 and 6) Explosive potential, high reactivity in nitro group reactions Energetic materials

Physical and Chemical Property Trends

  • Thermal Stability: The biphenyl-substituted compound exhibits superior thermal stability compared to methylthio- or phenoxy-substituted analogs due to the rigid, conjugated biphenyl group .
  • Solubility: The trifluoromethyl group enhances solubility in non-polar solvents (e.g., hexane), while the biphenyl moiety reduces solubility in polar solvents compared to nitro- or methoxy-substituted derivatives .
  • Electronic Effects: The electron-withdrawing –CF₃ group stabilizes the aromatic ring, reducing electrophilic substitution reactivity relative to –CH₂NO₂ or –SCH₃ analogs .

Biological Activity

1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biochemical interactions, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features multiple fluorine substituents, which enhance its chemical stability and lipophilicity. These properties facilitate interactions with biological molecules, altering their function and activity. The presence of trifluoromethyl groups is particularly significant in modulating biological responses.

Biochemical Interactions

1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene exhibits various biochemical activities:

  • Enzyme Interactions : The compound can interact with enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This can lead to modulation of enzymatic activity, either as an inhibitor or an activator depending on the context .
  • Protein Binding : The fluorinated structure enhances binding affinity to specific protein targets. This can influence protein conformation and stability, thereby affecting downstream signaling pathways .

Cellular Effects

The biological activity of this compound extends to cellular processes:

  • Cell Signaling : It has been shown to alter key signaling pathways within cells. For example, it can modulate the activity of proteins involved in cell proliferation and apoptosis .
  • Gene Expression : Exposure to the compound can result in changes in the expression levels of genes associated with metabolic pathways. This indicates its potential role in influencing cellular metabolism .

Molecular Mechanisms

Understanding the molecular mechanisms by which 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene exerts its effects is crucial:

  • Inhibition of Enzymatic Activity : The compound may bind to the active sites of certain enzymes, blocking substrate access and inhibiting their function. This was observed in experimental settings where enzyme activity decreased significantly upon exposure to the compound .
  • Activation of Pathways : Conversely, it may stabilize enzyme conformations that enhance catalytic efficiency in other contexts. This duality underscores the complexity of its biological interactions .

Case Studies

Several studies have documented the biological effects of this compound:

  • In Vitro Studies : Research has shown that at low concentrations, 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene exhibits minimal toxicity while effectively modulating enzyme activity. However, at higher concentrations, it induces oxidative stress and inflammation in cell cultures .
  • Animal Models : In vivo studies demonstrated dose-dependent effects where lower doses were tolerated without adverse effects while higher doses led to significant metabolic disruptions and cellular damage .

Summary of Findings

The biological activity of 1,2,4,5-Tetrafluoro-3-(4-phenylphenyl)-6-(trifluoromethyl)benzene can be summarized as follows:

Property Effect
Enzyme InteractionModulates activity (inhibitor/activator)
Protein BindingAlters conformation and stability
Cell SignalingInfluences proliferation and apoptosis
Gene ExpressionChanges metabolic pathway regulation
ToxicityDose-dependent; low doses are safe; high doses toxic

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